molecular formula C11H14OS B13637074 2-(Methylsulfanyl)-1-phenylbutan-1-one CAS No. 14229-63-1

2-(Methylsulfanyl)-1-phenylbutan-1-one

Cat. No.: B13637074
CAS No.: 14229-63-1
M. Wt: 194.30 g/mol
InChI Key: DNTIOSKYOIIKGM-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1-phenylbutan-1-one is an organosulfur compound characterized by a ketone backbone substituted with a phenyl group at position 1 and a methylsulfanyl (-SMe) group at position 2. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol. This compound is structurally related to cathinone derivatives but distinguished by the sulfur-containing substituent, which influences its electronic properties, solubility, and reactivity.

Properties

CAS No.

14229-63-1

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

2-methylsulfanyl-1-phenylbutan-1-one

InChI

InChI=1S/C11H14OS/c1-3-10(13-2)11(12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3

InChI Key

DNTIOSKYOIIKGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the alkylation of a phenylbutanone precursor with a methylsulfanyl group. This reaction typically requires the use of a strong base, such as sodium hydride, and a methylsulfanyl halide, such as methylsulfanyl chloride .

Industrial Production Methods

Industrial production of 2-(Methylsulfanyl)-1-phenylbutan-1-one may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylbutanones.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Methylsulfanyl)-1-phenylbutan-1-one with structurally or functionally related compounds:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
2-(Methylsulfanyl)-1-phenylbutan-1-one Phenyl group at C1; methylsulfanyl (-SMe) at C2 C₁₁H₁₄OS 194.29 Sulfur atom enhances lipophilicity; potential thioether-mediated reactivity.
Buphedrone (2-(Methylamino)-1-phenylbutan-1-one) Phenyl group at C1; methylamino (-NHMe) at C2 C₁₁H₁₅NO 177.24 Psychoactive stimulant; regulated due to abuse potential .
1-(2-Hydroxyphenyl)-3-methylbutan-1-one Hydroxyphenyl group at C1; methyl group at C3 C₁₁H₁₄O₂ 178.23 Antioxidant and pharmaceutical applications; phenolic -OH enables hydrogen bonding .
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Indane-1,3-dione core; methylsulfanylphenyl substituent C₁₆H₁₂O₂S 292.33 Anticoagulant activity; prolonged prothrombin time comparable to anisindione .
2-Phenyl-1-(thiophen-3-yl)butan-1-one Phenyl at C1; thiophene at C2 C₁₄H₁₂OS 228.31 Heterocyclic (thiophene) moiety enhances electronic diversity for organic synthesis .

Key Comparisons

In contrast, 1-(2-Hydroxyphenyl)-3-methylbutan-1-one leverages a phenolic -OH group for hydrogen bonding, making it more polar and suitable for aqueous-phase pharmaceutical applications .

Biological Activity: Buphedrone’s methylamino group facilitates interactions with monoamine transporters (e.g., dopamine, norepinephrine), explaining its stimulant effects . The indane-1,3-dione derivative with a methylsulfanylphenyl group exhibits anticoagulant activity, suggesting that sulfur substitution in aromatic systems can enhance binding to blood coagulation factors .

Synthetic Utility: 2-(Methylsulfanyl)-1-phenylbutan-1-one may serve as a precursor in cyclocondensation reactions, similar to ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate in pyrimidine synthesis . 2-Phenyl-1-(thiophen-3-yl)butan-1-one demonstrates the utility of heterocyclic substituents in generating diverse electronic profiles for materials science or drug discovery .

Regulatory and Safety Profiles :

  • Buphedrone is classified as a controlled substance in many jurisdictions due to its stimulant effects, whereas 2-(Methylsulfanyl)-1-phenylbutan-1-one lacks reported abuse liability, likely due to the absence of an amine group .

Research Findings and Data

  • Computational Insights : The Amsterdam Density Functional (ADF) program has been used to model sulfur-containing compounds, predicting that the methylsulfanyl group in 2-(Methylsulfanyl)-1-phenylbutan-1-one may stabilize charge-transfer complexes via sulfur’s lone-pair electrons .

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